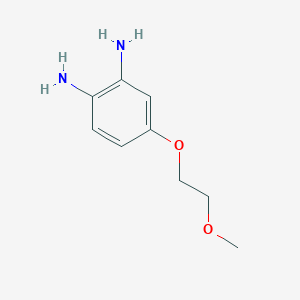

4-(2-Methoxyethoxy)benzene-1,2-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Methoxyethoxy)benzene-1,2-diamine is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

4-(2-Methoxyethoxy)benzene-1,2-diamine is being investigated for its potential therapeutic applications:

- Anticancer Activity : Recent studies have shown that derivatives of this compound can inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression. For example, compounds similar to this compound have been evaluated for their ability to interfere with CDC42 GTPases, which are crucial for cancer cell proliferation and metastasis .

- Drug Development : The compound's structural features make it a candidate for developing new drugs targeting various diseases. Its ability to form stable complexes with biological targets enhances its potential as a lead compound in drug design .

Material Science

In materials science, this compound has been explored for use in:

- Polymer Chemistry : This compound can serve as a monomer or crosslinking agent in the synthesis of polymers with enhanced thermal and mechanical properties. Its functional groups allow for diverse polymerization techniques, leading to materials suitable for coatings, adhesives, and composites .

- Nanotechnology : Research indicates that derivatives of this compound can be utilized in the fabrication of nanomaterials. The unique properties imparted by the methoxyethoxy group can improve the dispersion and stability of nanoparticles in various solvents .

Case Study 1: Anticancer Properties

A study published in Nature Communications investigated the effects of various diamines on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells compared to control groups. The mechanism was linked to the inhibition of CDC42 activity, leading to reduced cell migration and invasion .

Case Study 2: Polymer Applications

In research conducted at a leading polymer science institute, this compound was incorporated into epoxy resins. The modified resins demonstrated improved mechanical strength and thermal stability compared to unmodified counterparts. This enhancement is attributed to the compound's ability to form hydrogen bonds within the polymer matrix .

化学反应分析

Diazotization and Azo Coupling

The primary amino groups undergo diazotization under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), forming diazonium salts. These intermediates participate in azo coupling reactions with electron-rich aromatic compounds (e.g., phenol or aniline derivatives), yielding brightly colored azo dyes .

Example Reaction:

This compound+NaNO2+HCl→Diazonium saltPhenolAzo dye

Conditions: 0–5°C, pH < 1.

Schiff Base Formation

The amino groups react with aldehydes or ketones to form Schiff bases. For instance, condensation with 4-methoxybenzaldehyde in ethanol (with HBr catalysis) produces a bidentate ligand, [(E)-N1-(4-methoxybenzylidene)benzene-1,2-diamine] .

Mechanism:

-

Nucleophilic attack by the amino group on the carbonyl carbon.

-

Elimination of water to form the imine bond.

Applications:

Cycloaddition Reactions

The diamine participates in 1,3-dipolar cycloadditions to form spirocyclic compounds. For example, reaction with chalcones in the presence of ionic liquids ([bmim]Br) generates spirocycloadducts via in situ azomethine ylide intermediates .

Key Steps:

-

Generation of azomethine ylide (type II) from condensation with proline derivatives.

-

Regio- and stereoselective addition to dipolarophiles (e.g., β-nitrostyrenes).

| Reactant | Product | Selectivity | Yield (%) | Ref. |

|---|---|---|---|---|

| Chalcone | Spirocycloadduct | Endo | 75–85 | |

| β-Nitrostyrene | 1,2-Diamino adduct | Regioisomer A | 68 |

Acylation and Alkylation

The amino groups undergo nucleophilic substitution with acyl chlorides or alkyl halides.

Example:

This compound+Acetyl chloride→N,N′-Diacetyl derivative

Conditions: Pyridine, 25°C, 12 h .

Ether Cleavage

The methoxyethoxy group is susceptible to acidic hydrolysis (e.g., H₂SO₄), yielding a phenolic derivative.

Reaction:

This compound+H2SO4→4-Hydroxybenzene-1,2-diamine+2-Methoxyethanol

Conditions: Concentrated H₂SO₄, 80°C, 2 h .

Metal Complexation

The diamine acts as a bidentate ligand, coordinating to transition metals via its amino groups.

Synthesis of [Cu(L)₃] Complex:

| Property | Value |

|---|---|

| Coordination Geometry | Octahedral |

| Magnetic Moment (μ) | 1.73 BM (Cu(II)) |

Photoreduction

Under UV irradiation in acidic media (e.g., HCl/EtOH), the compound undergoes photoreduction to form hydrazobenzene derivatives .

Mechanism:

-

Protonation of the aromatic ring.

-

Electron transfer from solvent (e.g., ethanol) to generate reduced intermediates.

Oxidative Coupling

Oxidation with K₃[Fe(CN)₆] or H₂O₂ forms polybenzimidazole-like polymers, leveraging the diamine’s bifunctionality .

属性

CAS 编号 |

54029-78-6 |

|---|---|

分子式 |

C9H14N2O2 |

分子量 |

182.22 g/mol |

IUPAC 名称 |

4-(2-methoxyethoxy)benzene-1,2-diamine |

InChI |

InChI=1S/C9H14N2O2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5,10-11H2,1H3 |

InChI 键 |

QVPUFANJOMCUMA-UHFFFAOYSA-N |

规范 SMILES |

COCCOC1=CC(=C(C=C1)N)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。